2,4-Dihydroxypyrimidine-5-carboxylic acid

Catalog No.
S578204
CAS No.
23945-44-0
M.F
C5H4N2O4
M. Wt
156.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxypyrimidine-5-carboxylic acid

CAS Number

23945-44-0

Product Name

2,4-Dihydroxypyrimidine-5-carboxylic acid

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carboxylic acid

Molecular Formula

C5H4N2O4

Molecular Weight

156.1 g/mol

InChI

InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)

InChI Key

ZXYAAVBXHKCJJB-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)C(=O)O

Solubility

0.01 M

Synonyms

1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic Acid;Isoorotic Acid, Uracil-5-carboxylic Acid; 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid; 5-Carboxy-2,4-dihydroxypyrimidine; 5-Carboxyuracil; NSC 79561;

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)O

Isomeric SMILES

C1=C(C(=NC(=N1)O)O)C(=O)O

Precursor in Organic Synthesis

2,4-Dihydroxypyrimidine-5-carboxylic acid (also known as uracil-5-carboxylic acid) serves as a precursor for the synthesis of N1-alkylated uracil derivatives. These derivatives possess various biological properties and applications in medicinal chemistry research [].

Melamine Detection

Studies have explored the use of 2,4-dihydroxypyrimidine-5-carboxylic acid for the visual detection of melamine at parts-per-billion (ppb) levels. This method relies on the interaction between the acid and gold nanoparticles to generate a colorimetric response in the presence of melamine [].

2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as isoorotic acid or uracil-5-carboxylic acid, is an organic compound with the molecular formula C5H4N2O4C_5H_4N_2O_4 and a molecular weight of 156.1 g/mol. Its structure features a pyrimidine ring with hydroxyl groups at the 2 and 4 positions and a carboxylic acid group at the 5 position. This compound appears as a white to light yellow crystalline powder and has a melting point of approximately 283 °C .

Typical of pyrimidine derivatives. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it acidic.
  • Condensation Reactions: It can react with amines to form amides or other nitrogen-containing compounds.
  • Enzymatic Conversion: It can be converted from 5-formyluracil through enzymatic action, particularly by thymine-related enzymes .

2,4-Dihydroxypyrimidine-5-carboxylic acid exhibits several biological activities:

  • Metabolic Role: It is involved in nucleotide metabolism and can influence nucleic acid synthesis.
  • Inhibition Studies: Research indicates potential inhibitory effects on certain enzymes related to nucleotide synthesis, which may have implications in cancer therapy and metabolic disorders .
  • Sensing

Several synthesis methods for 2,4-dihydroxypyrimidine-5-carboxylic acid have been documented:

  • Enzymatic Synthesis: Derived from 5-formyluracil through enzymatic processes involving specific pyrimidine-related enzymes.
  • Chemical Synthesis: Can be synthesized through multi-step organic reactions involving pyrimidine derivatives and carboxylation reactions.
  • Hydroxylation Reactions: Hydroxylation at the 2 and 4 positions can be achieved using various hydroxylating agents under controlled conditions .

The applications of 2,4-dihydroxypyrimidine-5-carboxylic acid include:

  • Pharmaceuticals: Potential use in drug formulations targeting metabolic pathways.
  • Analytical Chemistry: Employed in assays for detecting specific compounds like melamine.
  • Biochemical Research: Utilized in studies related to nucleic acid metabolism and enzyme inhibition .

Interaction studies of 2,4-dihydroxypyrimidine-5-carboxylic acid focus on its effects on various biological systems:

  • Enzyme Inhibition: It has been studied for its ability to inhibit enzymes involved in nucleotide synthesis, which could be relevant for cancer treatment strategies.
  • Binding Studies: Research indicates its potential binding interactions with other biomolecules, impacting metabolic pathways .

Several compounds share structural similarities with 2,4-dihydroxypyrimidine-5-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
UracilC4H4N2O2C_4H_4N_2O_2Base in RNA; lacks carboxylic acid group
Isoorotic AcidC5H6N2O4C_5H_6N_2O_4Similar structure; different functional groups
5-CarboxyuracilC5H4N2O4C_5H_4N_2O_4Directly related; shares similar properties
ThymineC5H6N2O2C_5H_6N_2O_2Methylated derivative of uracil

The uniqueness of 2,4-dihydroxypyrimidine-5-carboxylic acid lies in its specific combination of hydroxyl and carboxylic groups, which influence its biological activity and potential applications in pharmaceuticals and analytical chemistry. Its role as an endogenous metabolite further distinguishes it from other related compounds .

XLogP3

-0.7

Melting Point

283.0 °C

UNII

G7JYK59EBR

Other CAS

23945-44-0

Wikipedia

Uracil-5-carboxylic acid

General Manufacturing Information

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-: INACTIVE

Dates

Modify: 2023-08-15

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